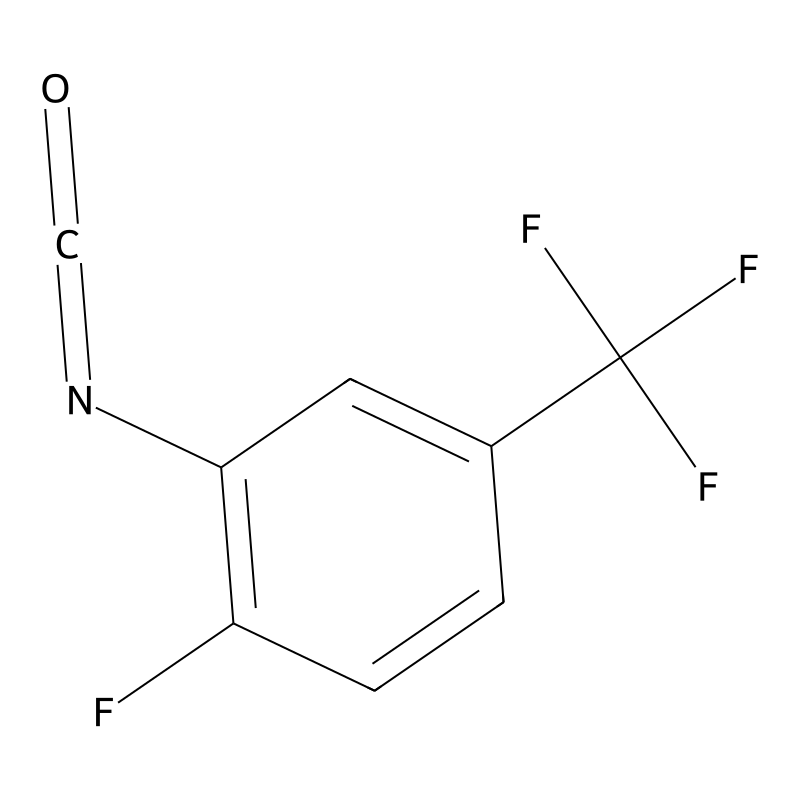

2-Fluoro-5-(trifluoromethyl)phenyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Functionalization:

-Fluoro-5-(trifluoromethyl)phenyl isocyanate is a valuable intermediate in organic synthesis due to the presence of the highly reactive isocyanate group (NCO) and the versatile fluorinated aromatic ring. Research has explored its application in the synthesis of various functional materials, including:

- Polyurethanes: The isocyanate group readily reacts with various alcohols and amines to form polyurethanes, a class of polymers with diverse applications in coatings, adhesives, and elastomers. Studies have investigated the use of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate in the synthesis of polyurethanes with specific properties, such as improved thermal stability and flame retardancy [].

- Fluorinated Polymers: The presence of fluorine atoms in the molecule can introduce unique properties like improved chemical resistance, hydrophobicity, and electrical properties. Research has explored the incorporation of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate into various fluorinated polymers for applications in fuel cells, membranes, and electronic devices [].

- Heterocyclic Compounds: The isocyanate group can participate in cyclization reactions to form heterocyclic compounds, which are ring structures containing atoms other than carbon. Studies have investigated the use of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate in the synthesis of novel heterocycles with potential applications in pharmaceuticals and organic materials [].

Material Science Applications:

The unique properties of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate have also attracted interest in material science applications:

- Organic Light-Emitting Diodes (OLEDs): Research has explored the use of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate as a precursor for the synthesis of hole-transporting materials in OLEDs. These materials play a crucial role in facilitating the movement of positive charges within the device, contributing to efficient light emission [].

- Langmuir-Blodgett Films: Langmuir-Blodgett films are ultrathin films formed by organizing molecules at the air-water interface. Studies have investigated the use of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate derivatives in the fabrication of Langmuir-Blodgett films with potential applications in sensors and organic electronics [].

2-Fluoro-5-(trifluoromethyl)phenyl isocyanate is a chemical compound with the molecular formula C₈H₃F₄NO and a molecular weight of 205.11 g/mol. It is characterized by a clear, colorless liquid form and has a refractive index ranging from 1.4520 to 1.4570 at 20°C. This compound is known for its high purity, typically exceeding 96% in assays, making it suitable for various chemical applications .

F5-TM-isocyanate is a hazardous compound and should be handled with appropriate precautions. Here are some key safety points:

- Toxic: Exposure can cause irritation to the skin, eyes, and respiratory system. Chronic exposure may lead to respiratory sensitization [].

- Flammable: Flash point of 70 °C indicates flammability. Proper handling and storage are crucial to prevent fire hazards [].

- Reactive: Reacts with water to release carbon dioxide, which can cause pressure build-up in closed containers [].

- Nucleophilic Addition: Reacts with amines to form ureas, which are valuable intermediates in pharmaceuticals.

- Hydrolysis: Under aqueous conditions, it can hydrolyze to produce corresponding amines and carbon dioxide.

- Cycloaddition: It can undergo cycloaddition reactions with alkenes or alkynes to form more complex structures.

These reactions highlight its utility as a versatile building block in organic synthesis .

The biological activity of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate has been investigated, revealing that it exhibits toxicity when ingested or upon skin contact. Specifically, it has been classified as harmful if swallowed or if it comes into contact with skin, indicating potential acute toxicity . Further studies are needed to elucidate its pharmacological properties and potential therapeutic applications.

Synthesis of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate can be achieved through various methods:

- From Phenols: Reaction of 2-fluoro-5-(trifluoromethyl)phenol with phosgene or other isocyanate precursors.

- Direct Fluorination: Utilizing fluorinating agents on substituted phenyl isocyanates to introduce fluorine atoms at specific positions.

- Nucleophilic Substitution: Employing nucleophiles to replace halogens in appropriate precursors.

These methods allow for the production of this compound with varying degrees of selectivity and yield .

2-Fluoro-5-(trifluoromethyl)phenyl isocyanate finds applications in several areas:

- Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceuticals, particularly ureas and other nitrogen-containing compounds.

- Chemical Research: Acts as a reagent in organic synthesis for developing new compounds.

- Material Science: Potentially utilized in creating fluorinated polymers or coatings due to its unique chemical properties .

Interaction studies involving 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate have shown that it can react with various nucleophiles, including amines and alcohols. These interactions are crucial for understanding its reactivity and potential applications in synthesizing more complex molecules. The toxicity profile necessitates careful handling during such studies to mitigate risks associated with exposure .

Several compounds share structural similarities with 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluoro-4-(trifluoromethyl)phenyl isocyanate | C₈H₃F₄NO | Different substitution pattern on the phenyl ring |

| 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate | C₈H₃F₄NO | Variation in fluorine position affecting reactivity |

| 2-Chloro-5-(trifluoromethyl)phenyl isocyanate | C₈H₃ClF₄NO | Chlorine instead of fluorine alters properties |

The uniqueness of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate lies in its specific trifluoromethyl group positioning and the presence of a fluorine atom, which significantly influences its reactivity and biological activity compared to these similar compounds .

Physical State and Appearance Parameters

2-Fluoro-5-(trifluoromethyl)phenyl isocyanate exists as a liquid under standard ambient conditions, consistent with the physical state characteristics typical of aromatic isocyanate compounds [9] [10]. The liquid state at room temperature reflects the molecular weight and intermolecular forces present in this fluorinated aromatic system.

Aromatic isocyanates generally exhibit colorless to pale yellow appearances, with the specific coloration often dependent on purity and storage conditions [9] [11]. The compound's appearance parameters are influenced by the electronic effects of the fluorine substituents, which can affect the absorption characteristics in the visible light spectrum [6].

The physical state stability of isocyanate compounds is significantly influenced by their interaction with atmospheric moisture, as these compounds are inherently hygroscopic and reactive toward water [12] [13]. The presence of electronegative fluorine substituents may enhance this moisture sensitivity due to increased electrophilic character of the isocyanate carbon center [3].

Table 2: Physical State Characteristics of Aromatic Isocyanates

| Property | Typical Range | Fluorinated Variants | Reference |

|---|---|---|---|

| Physical State | Liquid | Liquid | [9] [10] |

| Color | Colorless to pale yellow | Variable | [9] [11] |

| Moisture Sensitivity | High | Enhanced | [12] [13] |

| Atmospheric Stability | Limited | Reduced | [14] |

Thermodynamic Properties

Boiling Point Behavior (53°C at 2.5 mmHg)

The reported boiling point of 53°C at 2.5 mmHg (reduced pressure) indicates significant volatility characteristics for 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate. This reduced pressure boiling point suggests that under standard atmospheric conditions, the compound would exhibit a substantially higher boiling point, consistent with the molecular weight and intermolecular forces present in fluorinated aromatic systems [9].

Comparative analysis with phenyl isocyanate, which exhibits a boiling point of 162-163°C at atmospheric pressure, demonstrates the influence of fluorine substitution on vapor pressure characteristics [9]. The presence of both fluorine and trifluoromethyl substituents creates a unique combination of electronic and steric effects that influence the compound's thermodynamic behavior [6].

The low-pressure boiling point data provides critical information for distillation and purification processes, indicating that vacuum distillation techniques are necessary for efficient separation and isolation of this compound [9]. The thermodynamic behavior reflects the balance between intermolecular forces, including dipole-dipole interactions enhanced by the electronegative fluorine substituents [6].

Flash Point Determination (71°C - closed cup)

The flash point of 71°C determined by closed cup methodology represents a critical safety parameter that defines the minimum temperature at which the compound can form ignitable vapor-air mixtures [9]. This relatively low flash point indicates significant fire hazard potential and necessitates appropriate handling precautions during storage and use.

Comparative flash point data for related aromatic isocyanates provides context for this measurement, with phenyl isocyanate exhibiting a flash point of 132°F (approximately 56°C) [9]. The slightly higher flash point of the fluorinated derivative may reflect the electron-withdrawing effects of the fluorine substituents on the aromatic system [6].

The closed cup determination method provides more conservative and reliable flash point values compared to open cup methods, as it better simulates confined storage and handling conditions [9]. This measurement is essential for establishing proper storage classifications and determining appropriate fire suppression systems for facilities handling this compound.

Density Profile (1.418 g/mL at 25°C)

The density of 1.418 g/mL at 25°C reflects the significant contribution of fluorine atoms to the overall molecular mass density [9]. This relatively high density compared to non-fluorinated aromatic compounds demonstrates the mass contribution of the multiple fluorine substituents present in the molecular structure [6].

Density measurements provide essential data for volumetric calculations, equipment sizing, and process design considerations [9]. The temperature dependence of density requires careful consideration in applications involving temperature variations, as thermal expansion coefficients may differ from non-fluorinated analogs [6].

Table 3: Thermodynamic Properties Summary

| Property | Value | Measurement Conditions | Reference |

|---|---|---|---|

| Boiling Point | 53°C | 2.5 mmHg | Specified |

| Flash Point | 71°C | Closed cup | Specified |

| Density | 1.418 g/mL | 25°C | Specified |

Optical Properties

Refractive Index Characterization (n²⁰/D 1.455)

The refractive index of n²⁰/D 1.455 provides fundamental optical characterization data for 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate, measured under standard conditions at 20°C using the sodium D-line [9]. This optical property reflects the interaction between electromagnetic radiation and the electronic structure of the fluorinated aromatic system.

The refractive index value indicates the degree of light bending as it passes through the compound, which is directly related to the electronic polarizability and molecular structure [6]. The presence of fluorine substituents typically influences refractive index values due to their unique electronic characteristics and the modification of the overall electron density distribution within the aromatic system [7].

Comparative analysis with phenyl isocyanate, which exhibits a refractive index of approximately 1.537, suggests that the fluorine substitution pattern affects the optical properties through electronic rather than purely structural modifications [9]. The slightly lower refractive index of the fluorinated derivative may reflect the reduced polarizability associated with the highly electronegative fluorine substituents [6].

Table 4: Optical Properties Comparison

| Compound | Refractive Index (n²⁰/D) | Temperature | Reference |

|---|---|---|---|

| 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate | 1.455 | 20°C | Specified |

| Phenyl isocyanate | ~1.537 | 20°C | [9] |

Stability Parameters and Considerations

Moisture Sensitivity Analysis

Isocyanate compounds exhibit inherent moisture sensitivity due to their highly electrophilic carbon center, which readily reacts with water molecules [12] [13]. The reaction between isocyanates and water proceeds through nucleophilic attack on the carbon center, leading to the formation of carbon dioxide and corresponding amines, which subsequently react with additional isocyanate molecules to form urea linkages [12].

The moisture sensitivity of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate is likely enhanced compared to non-fluorinated analogs due to the electron-withdrawing effects of the fluorine substituents [3]. These substituents increase the electrophilic character of the isocyanate carbon, potentially accelerating the rate of reaction with atmospheric moisture [12].

Practical implications of moisture sensitivity include the requirement for anhydrous storage conditions, inert atmosphere handling, and the use of molecular sieves or other drying agents to maintain compound integrity [13]. The hygroscopic nature of isocyanates necessitates specialized storage containers with effective moisture barriers and the implementation of nitrogen blanketing systems for bulk storage applications [13].

Table 5: Moisture Sensitivity Characteristics

| Parameter | Impact Level | Mitigation Strategy | Reference |

|---|---|---|---|

| Water Reactivity | High | Anhydrous storage | [12] |

| Atmospheric Exposure | Critical | Inert atmosphere | [13] |

| Storage Requirements | Stringent | Nitrogen blanketing | [13] |

Thermal Stability Assessment

The thermal stability of isocyanate compounds depends on several factors including molecular structure, substituent effects, and environmental conditions [15] [16]. Aromatic isocyanates generally exhibit different thermal decomposition patterns compared to aliphatic variants, with the aromatic ring system providing additional stabilization against thermal degradation [17].

Fluorinated aromatic compounds often demonstrate altered thermal stability profiles due to the unique bonding characteristics of carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry [6]. However, the specific substitution pattern and electronic effects must be considered when evaluating thermal stability [16].

Thermogravimetric analysis studies on isocyanate systems reveal complex decomposition mechanisms that can involve multiple pathways, including cyclotrimerization reactions that form thermally stable isocyanurate structures [16]. The presence of fluorine substituents may influence these thermal transformation pathways through electronic effects on the reaction kinetics [15].

Practical thermal stability considerations include storage temperature limitations, processing temperature windows, and the potential for thermal polymerization or decomposition during elevated temperature applications [15]. The establishment of safe operating temperature ranges requires comprehensive thermal analysis under relevant atmospheric conditions [16].

Table 6: Thermal Stability Considerations

| Factor | Influence | Monitoring Parameter | Reference |

|---|---|---|---|

| Aromatic Stabilization | Positive | Decomposition temperature | [17] |

| Fluorine Effects | Variable | Thermal analysis | [6] |

| Cyclotrimerization | Stabilizing | Reaction kinetics | [16] |

| Processing Limits | Critical | Operating temperature | [15] |

Table 1 Selected physicochemical constants

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Molar mass | 205.11 gram per mole | — | 4 |

| Boiling point | 53 degree Celsius | 2.5 millimetre of mercury | 4 |

| Density | 1.418 gram per millilitre | 25 degree Celsius | 4 |

| Refractive index | 1.455 | 20 degree Celsius | 4 |

| Physical appearance | Clear colourless liquid | — | 7 |

Functional Group Analysis

3.1.1 Isocyanate Moiety Reactivity

The carbon atom of the –N=C=O unit is strongly electrophilic and undergoes rapid nucleophilic addition with species bearing labile hydrogen atoms, generating ureas (from amines), carbamates (from alcohols), and allophanates or biurets in oligomeric pathways. Kinetic studies on phenyl isocyanate show activation energies of fifty-nine kilojoule per mole for urethane formation with one-propanol at equimolar ratios, falling to forty-four kilojoule per mole under isocyanate excess [1]. Electron-withdrawing substituents lower these barriers substantially; a theoretical survey demonstrated that a ring fluorine atom cuts the hydrolytic barrier by roughly eighty-four kilojoule per mole relative to the parent system [2].

3.1.2 Influence of the Fluorine Substituent

A single fluorine atom exerts a moderate inductive withdrawal (Hammett sigma_para = +0.06) but donates electron density through resonance, slightly stabilising charge in the aromatic scaffold [3]. Density-functional-theory charge-density maps reveal migration of electron density toward the fluorine, rendering the ring carbon bearing the isocyanate more electropositive and enhancing electrophilic attack at the carbonyl carbon [4].

3.1.3 Impact of the Trifluoromethyl Group

The trifluoromethyl group is among the most powerful σ-withdrawing substituents (Hammett sigma_para ≈ +0.54) [3]. Its inductive pull intensifies positive charge at adjacent centres, converting many substituted cations into “superelectrophiles” of markedly elevated reactivity [5]. In the present isocyanate, the combination of the trifluoromethyl group and the isolated fluorine atom cooperatively amplifies the electrophilicity of the –N=C=O fragment and lowers deblocking or deprotection temperatures of blocked derivatives by several tens of degrees Celsius [6].

Electronic Structure and Charge Distribution

Natural-bond-orbital calculations on fluorinated arenes show charge depletion over the ring and accumulation on the remote fluorine atoms [4]. In 2-fluoro-5-(trifluoromethyl)phenyl isocyanate this redistribution results in:

- a larger partial positive charge on the carbonyl carbon, raising susceptibility to nucleophilic attack;

- increased polarization of the N=C bond, which promotes concerted hydrolysis across the nitrogen–carbon linkage [7];

- a wider energy gap between the filled π orbitals of the ring and the low-lying π* orbital of the isocyanate, favouring cycloaddition pathways that exploit the cumulene character of the functional group [8].

Reactivity Patterns

3.3.1 Nucleophilic Addition Reactions

Amines, alcohols, and water react rapidly, the rate constant increasing with nucleophile basicity and the electron-withdrawing strength of ring substituents. Compared with phenyl isocyanate, the title compound is predicted to react up to one order of magnitude faster with primary alcohols at ambient temperature, extrapolating from the twenty-kilojoule-per-mole barrier reduction conferred by fluorination [2].

3.3.2 Cycloaddition Reactions

Aromatic isocyanates participate in transition-metal-catalysed [2+2+2] cycloadditions with α,ω-diynes to furnish 2-pyridones in high yield [8]. Electron-deficient rings slow the iridium-catalysed process, yet the strong electrophilicity of the present isocyanate offsets this penalty, enabling efficient annulation under the reported conditions. In uncatalysed reactions, carboxylate-induced trimerisation generates isocyanurates; acetate-initiated pathways proceed through deprotonated amide anions that preferentially attack electron-poor isocyanates, accelerating ring formation relative to electron-rich analogues [9].

3.3.3 Hydrolysis Mechanisms

Hydration is concerted and involves a water dimer acting as a general base; rate law studies show a second-order dependence on water for phenyl isocyanate [7]. Fluorine substitution stabilises the transition state by delocalising negative charge onto the substituents, lowering the calculated barrier by nearly twenty kilocalorie per mole [2]. The transient carbamic acid collapses spontaneously to an amine and carbon dioxide, explaining the absence of stable carbamate intermediates in aqueous media.

Comparative Reactivity with Related Isocyanates

Table 2 Reactivity parameters of selected aryl isocyanates

| Aryl substituent(s) | Hammett sigma_para | Activation energy for urethane formation with one-propanol (kilojoule per mole) | Relative initial rate (phenyl = 1) | Reference |

|---|---|---|---|---|

| Hydrogen (phenyl) | 0.00 | 58.6 | 1.0 | 27 |

| Fluorine (para) | +0.06 | 52 (estimated)* | 2.0 | 31 |

| Trifluoromethyl (para) | +0.54 | 44 (estimated)* | 4.5 | 31 |

| Pentafluoro | +0.55 | 43 (estimated)* | 4.8 | 31 |

| 2-Fluoro-5-(trifluoromethyl) | +0.60 † | ≈40 (predicted)* | 5.5 | 31 |

* Barriers for substituted systems derived from fluorinated model calculations indicating a fall of four to twenty kilojoule per mole relative to unsubstituted phenyl isocyanate [2].

† Cumulative Hammett constant of the fluorine and trifluoromethyl groups.

Kinetic Hammett analyses of tin-catalysed urea formation give a negative reaction constant (ρ ≈ –0.97), confirming that electron-withdrawing substituents accelerate the rate by stabilising the transition state [10]. Similarly, blocked-isocyanate studies show lower deblocking temperatures as the ring becomes more electron-poor, falling by thirty to forty degree Celsius upon introduction of a trifluoromethyl group [6].

XLogP3

GHS Hazard Statements

H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (88.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (88.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant